molecular formula C4H10ClNO2 B1379751 (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride CAS No. 190792-73-5

(3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride

Cat. No.: B1379751
CAS No.: 190792-73-5
M. Wt: 139.58 g/mol
InChI Key: XFDDJSOAVIFVIH-RFKZQXLXSA-N
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Description

“(3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride” is likely a chiral compound due to the presence of two stereocenters . The “3S,4S” notation indicates the configuration of these stereocenters. The compound contains an aminotetrahydrofuran ring, which is a type of cyclic ether with an amino group (-NH2) and an alcohol group (-OH). The “hydrochloride” part suggests that this compound is a salt formed with hydrochloric acid .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the tetrahydrofuran ring, a five-membered ring containing four carbon atoms and one oxygen atom. The 3-position of the ring would bear a hydroxyl group (-OH), and the 4-position would bear an amino group (-NH2). The stereochemistry at these positions would be as indicated by the “3S,4S” notation .


Chemical Reactions Analysis

The chemical reactivity of this compound would be largely determined by the functional groups present. The amino and hydroxyl groups are both nucleophilic and can participate in a variety of reactions. The ether group in the tetrahydrofuran ring can also engage in reactions, particularly under acidic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and its overall structure. For example, the presence of the polar amino and hydroxyl groups would likely make this compound soluble in polar solvents .

Scientific Research Applications

Enantiopure Aminotetrahydrofuran Derivatives

Enantiopure aminotetrahydrofuran derivatives have been synthesized through acid-mediated transformations of 3,6-dihydro-2H-1,2-oxazines. These derivatives, including those related to (3S,4S)-4-aminotetrahydrofuran-3-ol, are promising ligands for selectin inhibition studies, which are crucial in understanding and potentially treating inflammatory diseases and cancer metastasis (Dekaris, Bressel, & Reissig, 2010).

Synthetic Technologies

The synthetic technologies developed for compounds like (R)-3-aminotetrahydrofuran showcase the economical and efficient methodologies that can be applied to synthesize structurally similar compounds, such as (3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride. These methodologies enable the production of high-purity compounds for further research applications (Yang Jianping, 2012).

Asymmetric Synthesis

Asymmetric synthesis techniques have been applied to produce cis- and trans-stereoisomers of aminotetrahydrofuran derivatives, including those structurally related to this compound. These methods are crucial for creating compounds with specific stereochemistry, which is essential for their potential biological activities and applications in drug development (Bunnage, Davies, Roberts, Smith, & Withey, 2004).

DNA/RNA Binding Properties

Aminotetrahydrofuran derivatives with a tetrahydrofuran backbone have been synthesized and studied for their DNA/RNA binding properties. These studies contribute to understanding how such compounds can interact with genetic materials, potentially leading to applications in gene therapy, molecular biology research, and the development of new therapeutic agents (Sriwarom, Padungros, & Vilaivan, 2015).

Green Chemistry Applications

The use of greener solvents and methodologies in the synthesis of aminotetrahydrofuran derivatives highlights the importance of environmental sustainability in chemical research. These approaches not only reduce the environmental impact but also improve safety and efficiency in the synthesis of compounds like this compound (Al Musaimi, Jad, Kumar, El‐Faham, Collins, Basso, de la Torre, & Albericio, 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and the specific conditions under which it is handled. Without specific information, it’s difficult to provide a detailed safety assessment .

Properties

IUPAC Name

(3S,4S)-4-aminooxolan-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c5-3-1-7-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDDJSOAVIFVIH-RFKZQXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CO1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190792-73-5, 352534-77-1
Record name 3-Furanol, 4-aminotetrahydro-, hydrochloride (1:1), (3S,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190792-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rac-(3R,4R)-4-aminooxolan-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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